4-Nitro-1,4-diphenylbutan-1-one
Overview
Description
4-Nitro-1,4-diphenylbutan-1-one is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a nitro group (-NO2) and two phenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-1,4-diphenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions. The reaction typically uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst and ethanol as a reagent and solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described synthetic route provides a scalable and efficient method for its production. The use of mild conditions and readily available reagents makes this method suitable for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1,4-diphenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: 4-Amino-1,4-diphenylbutan-1-one.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-Nitro-1,4-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-1,4-diphenylbutan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The phenyl groups allow for interactions with aromatic residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
4-Nitro-1,3-diphenylbutan-1-one: Similar structure but with a different position of the nitro group.
4-Nitro-1,2,3-triazoles: Compounds with a nitro group and a triazole ring, used in various chemical applications.
Uniqueness: 4-Nitro-1,4-diphenylbutan-1-one is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and potential applications. Its combination of a nitro group and two phenyl groups provides a versatile platform for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
4-nitro-1,4-diphenylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)12-11-15(17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJCUIVBNYNOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291420 | |
Record name | 4-nitro-1,4-diphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92963-42-3 | |
Record name | NSC75323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-1,4-diphenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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